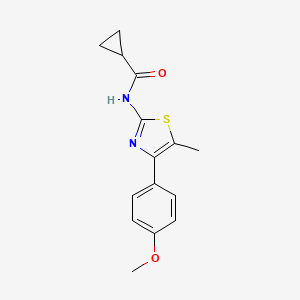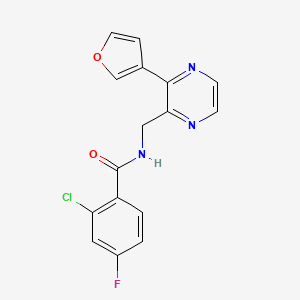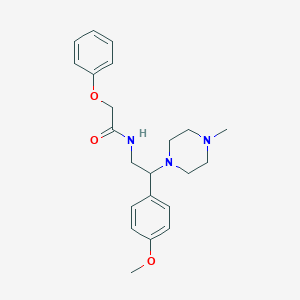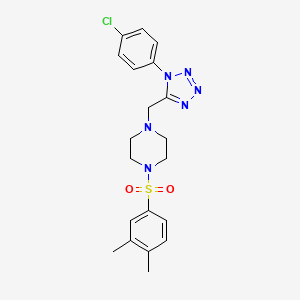![molecular formula C19H13N3O5S B2360875 2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone CAS No. 872695-98-2](/img/structure/B2360875.png)
2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone” is a complex organic molecule. It contains several functional groups including a benzodioxole, a pyridazine ring, a sulfanyl (or thiol) group, and a nitrophenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzodioxole could be formed via a condensation reaction of a catechol with a halogenated hydrocarbon. The pyridazine ring could be synthesized from a 1,4-diketone and hydrazine. The sulfanyl group could be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and pyridazine rings would likely contribute to the rigidity of the molecule, while the sulfanyl and nitro groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing and could make the phenyl ring more susceptible to electrophilic aromatic substitution. The sulfanyl group is nucleophilic and could react with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The nitro group could potentially make the compound acidic .Scientific Research Applications
- Findings : Among the derivatives, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 showed promising anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed cell cycle arrest and apoptosis induction by compound 20 .
- Key Features : Substituents at specific positions (N1, position 2, and 5-6) influence activity. Bridging units (e.g., sulfur, nitrogen) play a role in indole-based antitubulin agents .
- Synthesis : Prepared from (1,3-benzodioxol-5-ylmethylene)malononitrile and sodium cyanide, followed by oxidation using bromine .
Anticancer Activity
Antitubulin Agents
Amide Derivatives
Tricarbonitrile Derivative
Bioisosteric Substituents
Future Optimization
Future Directions
properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S/c23-16(13-2-1-3-14(8-13)22(24)25)10-28-19-7-5-15(20-21-19)12-4-6-17-18(9-12)27-11-26-17/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBHNXALMSNBPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-([1,1'-biphenyl]-4-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2360792.png)
![2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2360793.png)
![N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2360798.png)
![methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate](/img/structure/B2360799.png)

![N-(2,6-diethylphenyl)-2-(2-ethyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(methoxymethyl)acetamide](/img/structure/B2360801.png)





![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2360812.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride](/img/structure/B2360813.png)
